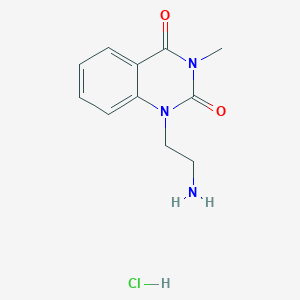

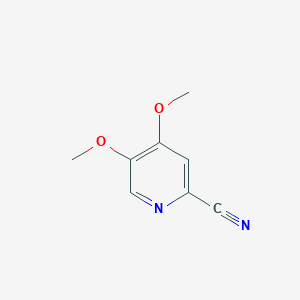

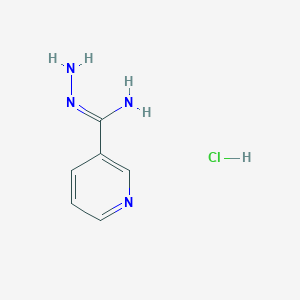

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine” is a derivative of the compound "(5-Bromo-6-methylpyridin-2-yl)methanol" . The latter has a molecular weight of 202.05 and is a solid at room temperature . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of the related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is represented by the linear formula C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve Suzuki cross-coupling reactions . These reactions are facilitated by a palladium catalyst and result in the formation of novel pyridine derivatives .Physical And Chemical Properties Analysis

The related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 and is stored in a dry environment at 2-8°C .Scientific Research Applications

PET Imaging Agent Synthesis

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine derivatives have been explored in the synthesis of PET imaging agents. For instance, Xiaohong Wang et al. (2018) developed a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. Their synthesis involved a multi-step process resulting in a tracer with a high radiochemical yield and purity, demonstrating the utility of such derivatives in advanced medical imaging applications (Wang et al., 2018).

Inhibitors of 15-Lipoxygenase

Research by Tayebe Asghari et al. (2016) synthesized new derivatives incorporating 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine, evaluating them as potential inhibitors of 15-lipoxygenase. The study highlighted the significance of these compounds in targeting specific enzymes, contributing to the development of new therapeutic agents (Asghari et al., 2016).

Catechol Oxidase Models

Michael Merkel et al. (2005) focused on the synthesis of less symmetrical dicopper(II) complexes, incorporating derivatives of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine. These complexes served as models for catechol oxidase, providing insights into enzyme activity and structure-function relationships (Merkel et al., 2005).

Structural Characterization of Analgesics

In the realm of pain management, Z. Karczmarzyk and W. Malinka (2008) conducted a structural characterization of analgesic isothiazolopyridines, incorporating the studied chemical. Their work contributed to understanding the molecular basis of analgesic drugs and the role of such derivatives in their efficacy (Karczmarzyk & Malinka, 2008).

properties

IUPAC Name |

1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJAZWAJLAGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)